molecular formula C9H5F5O B2426351 3-(Perfluoroethyl)benzaldehyde CAS No. 1450909-97-3

3-(Perfluoroethyl)benzaldehyde

Cat. No. B2426351
CAS RN: 1450909-97-3
M. Wt: 224.13
InChI Key: GRROUARZJYMBFH-UHFFFAOYSA-N
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Description

3-(Perfluoroethyl)benzaldehyde is a chemical compound with the molecular formula C9H5F5O and a molecular weight of 224.13 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The InChI code for 3-(Perfluoroethyl)benzaldehyde is 1S/C9H5F5O/c10-8(11,9(12,13)14)7-3-1-2-6(4-7)5-15/h1-5H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Catalysis and Chemical Synthesis

3-(Perfluoroethyl)benzaldehyde, as a derivative of benzaldehyde, finds applications in catalysis and chemical synthesis. Research has shown that benzaldehyde derivatives are involved in various catalytic processes. For instance, benzaldehyde has been used in the synthesis of metal-organic frameworks, which have catalytic properties. These frameworks, including Cu3(BTC)2, exhibit catalytic activation for certain reactions, such as the cyanosilylation of benzaldehyde (Schlichte, Kratzke, & Kaskel, 2004). Additionally, benzaldehyde is an important chemical in the synthesis of pharmaceuticals, food additives, and other industrial chemicals, as seen in studies exploring its oxidation to enhance its reactivity (Sharma, Soni, & Dalai, 2012).

Photocatalysis and Environmental Applications

Benzaldehyde derivatives are also significant in photocatalysis, which is an environmentally friendly approach in chemical reactions. Studies have demonstrated the use of catalysts like NiFe2O4 nanoparticles for the selective oxidation of benzyl alcohol to benzaldehyde, highlighting their potential in green chemistry applications (Iraqui, Kashyap, & Rashid, 2020). Another study focused on graphitic carbon nitride modified by various processes for the photocatalytic synthesis of benzaldehyde (Lima, Silva, Silva, & Faria, 2017).

Bioproduction and Flavor Industry

Benzaldehyde, including its derivatives, is also important in the flavor industry. Research has been conducted on the bioproduction of benzaldehyde using yeast strains, such as Pichia pastoris, for its potential use in the flavor industry due to its apricot and almond-like aroma (Craig & Daugulis, 2013). Another study demonstrated the extraction of natural benzaldehyde from the leaves of Prunus persica, indicating its potential as a natural source for the flavor industry (Verma et al., 2017).

Molecular Studies and Drug Development

Benzaldehyde and its derivatives play a role in molecular studies and drug development. A study explored the molecular dynamics simulation, synthesis, and inhibitory actions of vanillin derivatives, which are related to benzaldehyde, for their potential use in cancer treatment (Sahoo et al., 2021).

Mechanism of Action

Target of Action

3-(Perfluoroethyl)benzaldehyde, like other benzaldehydes, primarily targets cellular antioxidation systems . These systems play a crucial role in maintaining the redox balance within cells. Disruption of these systems can lead to an imbalance in the redox state, causing oxidative stress and potentially leading to cell death .

Mode of Action

The compound interacts with its targets by disrupting cellular antioxidation . This disruption can be achieved with redox-active compounds like benzaldehydes. They inhibit microbial growth through destabilization of cellular redox homeostasis and/or antioxidation systems .

Biochemical Pathways

Benzaldehydes, including 3-(Perfluoroethyl)benzaldehyde, are synthesized via the β-oxidative pathway in peroxisomes . This pathway involves a series of enzymatic reactions that lead to the production of benzaldehydes .

Pharmacokinetics

It’s known that perfluorinated compounds, which include 3-(perfluoroethyl)benzaldehyde, are persistent and can bioaccumulate in the environment . They are absorbed well via various routes, including the gastrointestinal tract, skin, and lungs .

Result of Action

The disruption of cellular antioxidation by 3-(Perfluoroethyl)benzaldehyde can lead to oxidative stress within the cell . This can inhibit microbial growth, making benzaldehydes effective as antifungal agents .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Perfluoroethyl)benzaldehyde. For instance, the compound’s action can be influenced by the presence of other substances in the environment. Additionally, the compound’s stability and efficacy can be affected by environmental conditions such as temperature and pH .

properties

IUPAC Name

3-(1,1,2,2,2-pentafluoroethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O/c10-8(11,9(12,13)14)7-3-1-2-6(4-7)5-15/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRROUARZJYMBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(C(F)(F)F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Perfluoroethyl)benzaldehyde

CAS RN

1450909-97-3
Record name 3-(pentafluoroethyl)benzaldehyde
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